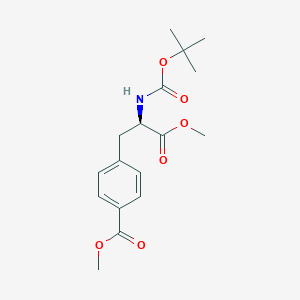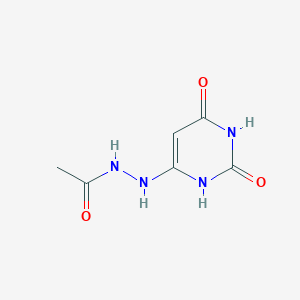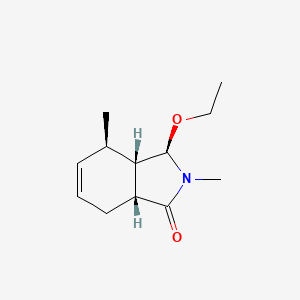
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one involves multiple steps, including the formation of the isoindolone core and the introduction of ethoxy and methyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethyl iodide, methyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are studying its effects on different diseases and conditions, aiming to develop new treatments based on its unique properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,3aS,4R,7aR)-4-methyl-2-oxo-octahydro-1-benzofuran-3-carboxamide
- (3R,3aS,4R,7aR)-4-pentyl-3-phenyl-hexahydro-1H-furo[3,4-c]pyran
- (2R,2’R,3R,3aS,4R,7aR)-2’-methoxy-3a,4-dimethyl-4’-methylidene-1,3,3a,4,5,7a-hexahydrospiro[indene-2,3’-oxolane]-3-ol
Uniqueness
Compared to these similar compounds, (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one stands out due to its specific ethoxy and dimethyl substitutions, which confer unique chemical and biological properties. These structural features influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
(3R,3aS,4R,7aR)-3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C12H19NO2/c1-4-15-12-10-8(2)6-5-7-9(10)11(14)13(12)3/h5-6,8-10,12H,4,7H2,1-3H3/t8-,9-,10+,12-/m1/s1 |
Clave InChI |
WVZWBOGFMYCZFI-MWGHHZFTSA-N |
SMILES isomérico |
CCO[C@@H]1[C@H]2[C@@H](C=CC[C@H]2C(=O)N1C)C |
SMILES canónico |
CCOC1C2C(C=CCC2C(=O)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


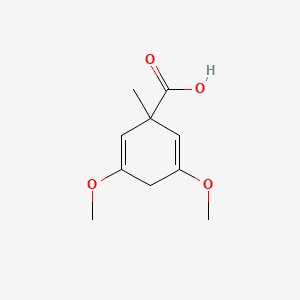
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
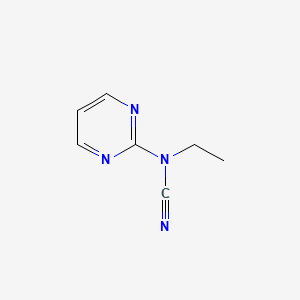
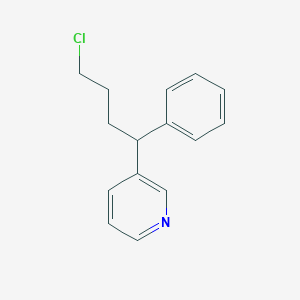
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
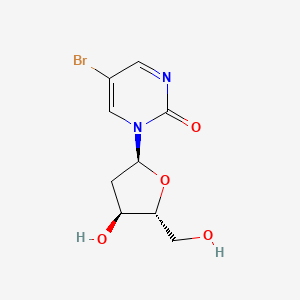
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
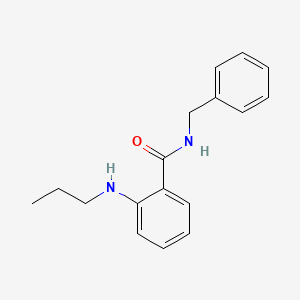
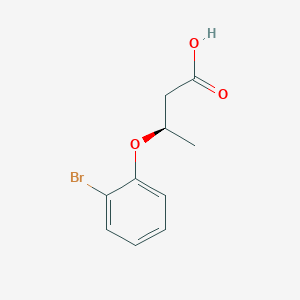
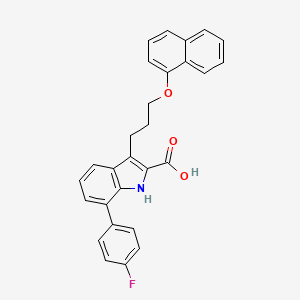
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
